GC-7

Beschreibung

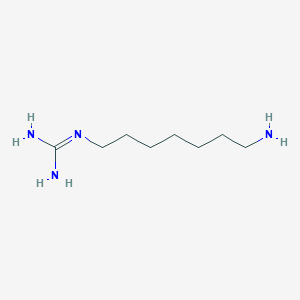

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(7-aminoheptyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N4/c9-6-4-2-1-3-5-7-12-8(10)11/h1-7,9H2,(H4,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAOAMZOGXBMLFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCN)CCCN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activities and Mechanistic Investigations of 2 7 Aminoheptyl Guanidine and Alkyl Guanidine Scaffolds

Antimicrobial Research Focus

The guanidine (B92328) functional group is a key structural motif found in numerous natural and synthetic molecules exhibiting a wide range of biological activities. sci-hub.se Alkyl guanidine scaffolds, including 2-(7-Aminoheptyl)guanidine, have become a focal point of antimicrobial research due to their potential to combat drug-resistant pathogens. acs.orgresearchgate.netunisi.it Guanidine derivatives are noted for their high efficiency and broad-spectrum antimicrobial activity. nih.gov Their cationic nature at physiological pH is central to their biological function, enabling potent interactions with pathogenic cells. nih.govacs.org

Antibacterial Activities and Underlying Mechanisms of Action

Alkyl-guanidine compounds have emerged as potent antibacterial agents with activity against a wide array of bacteria, including multidrug-resistant strains. acs.orgresearchgate.netmdpi.com The guanidinium (B1211019) group is a privileged scaffold in the search for new antibiotics, partly because it can enhance uptake in Gram-negative bacteria. nih.govacs.org Research has focused on understanding their mechanisms of action to optimize their therapeutic potential.

A primary mechanism of antibacterial action for alkyl guanidine scaffolds is the disruption of the bacterial cell membrane. researchgate.netmdpi.com The cationic guanidinium group engages in strong electrostatic interactions with anionic components, such as phosphate (B84403) and carboxylate groups, on the surface of bacterial membranes. nih.govacs.orgresearchgate.netnih.gov This attraction facilitates the insertion of the molecule into the lipid bilayer, leading to increased membrane permeability, disruption of membrane integrity, leakage of intracellular contents, and ultimately, cell death. researchgate.netnih.gov

This selective disruption is possible because bacterial membranes are rich in negatively charged lipids, whereas mammalian cell membranes are composed mainly of neutral, uncharged lipids. nih.govacs.orgresearchgate.net Studies using model membranes have shown that guanidino group-containing compounds exhibit significantly greater disruptive activity on monolayers mimicking bacterial cytoplasmic membranes compared to amino group-containing analogues. nih.govnih.gov The alkyl chain of these compounds plays a crucial role; its lipophilic nature allows it to penetrate the hydrophobic core of the bacterial membrane, enhancing the disruptive effect. nih.gov This dual structure, featuring a cationic polar head and a lipophilic tail, is characteristic of amphiphilic molecules designed to target and disrupt bacterial membranes. nih.govacs.org

Alkyl guanidine compounds can also play a role in modulating drug resistance, particularly through interactions with efflux pumps. Efflux pumps are transmembrane proteins that bacteria use to expel toxic substances, including antibiotics, thereby conferring resistance. mdpi.comnih.gov

Guanidinium compounds have been investigated as potential efflux pump inhibitors (EPIs). mdpi.com By blocking these pumps, EPIs can restore the efficacy of conventional antibiotics against resistant bacterial strains. nih.gov For instance, certain aminoguanidine (B1677879) compounds have been reported as possible inhibitors of the NorA efflux pump in Staphylococcus aureus. mdpi.com

Conversely, some efflux pumps, such as those from the Small Multidrug Resistance (SMR) family, are known to have narrow substrate selectivity for guanidinium compounds. asm.org These pumps, recently renamed Gdx, can export guanidinium and confer tolerance to certain disinfectants. asm.org The regulation of these pumps is sometimes controlled by guanidine-specific riboswitches, which are RNA elements that bind to guanidine to control gene expression. nih.gov This complex relationship indicates that while some guanidine derivatives may inhibit efflux pumps, others might be recognized as substrates and expelled from the cell, a factor that must be considered in drug design.

A significant advantage of many alkyl guanidine scaffolds is their broad-spectrum antibacterial activity, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. acs.orgresearchgate.netresearchgate.net This includes activity against clinically relevant and often difficult-to-treat multidrug-resistant isolates. acs.orgresearchgate.net

For example, a symmetric dimeric alkyl-guanidine derivative was shown to have high antibacterial activity against a panel of both Gram-positive and Gram-negative strains. acs.orgx-mol.com Further studies on analogues confirmed this broad-spectrum profile and activity against resistant clinical isolates of Enterobacter cloacae and Acinetobacter baumannii. acs.orgresearchgate.net The ability of the guanidinium motif to enhance penetration through the outer membrane of Gram-negative bacteria contributes significantly to this broad-spectrum efficacy. nih.govacs.org

| Compound Class | Bacterial Strain | Gram Type | Reported MIC (μg/mL) | Reference |

|---|---|---|---|---|

| Symmetric Dimeric Alkyl-Guanidine | E. cloacae (clinical isolate) | Gram-Negative | 2 | researchgate.net |

| Symmetric Dimeric Alkyl-Guanidine | A. baumannii (clinical isolate) | Gram-Negative | 4 | researchgate.net |

| Guanidine-core small molecules | E. coli | Gram-Negative | 0.5 - 1 | mdpi.com |

| Guanidine-core small molecules | Enterococcus faecalis | Gram-Positive | 0.5 - 1 | mdpi.com |

| Guanidine-core small molecules | Klebsiella pneumoniae | Gram-Negative | 0.5 - 1 | mdpi.com |

| Guanidine-core small molecules | Staphylococcus epidermidis | Gram-Positive | 0.5 - 1 | mdpi.com |

| Adamantane-Guanidine Derivative (H-BDF) | Multidrug-Resistant Clinical Isolates | Mixed | Potent (Specific values vary) | nih.gov |

Antiviral Properties and Hypothesized Biological Targets

The antiviral activity of guanidine and its derivatives has been recognized for decades. nih.gov Soluble guanidine salts have demonstrated an inhibitory effect against poliovirus and other enteroviruses in cell culture systems. nih.gov The mechanisms underlying the antiviral properties of guanidine scaffolds are varied and can target different stages of the viral life cycle. youtube.com

Hypothesized biological targets and mechanisms include:

Inhibition of Viral Replication : Guanidine can interfere with the replication of viral genetic material. For some viruses, this involves the inhibition of viral RNA synthesis. nih.gov

Interference with Viral Proteins : Certain guanidine derivatives can selectively inactivate key viral proteins. For example, guanidine hydrochloride was shown to inactivate the haemagglutinin of influenza A virus, while having a different effect on influenza B, where the neuraminidase was selectively inactivated. nih.gov

Immunopotentiation : Some alkylguanine derivatives exhibit antiviral activity by potentiating the host's immune response, acting as immunological adjuvants or interferon inducers. nih.gov Studies on 9-alkylguanines suggest that their antiviral effect against Semliki Forest virus is mediated through immune potentiation. nih.gov

Blocking Viral Entry : For enveloped viruses, entry into a host cell is a critical step that involves the fusion of the viral envelope with the host cell membrane. mdpi.com Compounds that alter membrane properties or interact with viral surface proteins can block this process. mdpi.com While not fully elucidated for 2-(7-Aminoheptyl)guanidine itself, this remains a plausible mechanism for guanidinium-containing molecules.

Research into cyclic arylguanidine scaffolds has also shown promise in developing agents that can block the entry of viruses like SARS-CoV-2 into host cells. nih.gov

Antifungal Activities and Research Perspectives

Guanidine-containing compounds have demonstrated significant antifungal activity against a variety of human-relevant fungal pathogens. nih.govnih.gov Their efficacy extends to yeasts, such as Candida and Cryptococcus species, and molds, including Aspergillus species. nih.govnih.govresearchgate.net

The primary mechanism of antifungal action is believed to be similar to the antibacterial mechanism: disruption of the fungal cell membrane. nih.gov The cationic guanidine group interacts with the fungal membrane, leading to increased permeability and cell lysis. nih.gov Guanidine-containing polyhydroxyl macrolides, for example, are known to target the cell membrane, change its permeability, and cause the leakage of cellular contents. nih.gov

Research has shown that the structural features of these compounds are critical for their activity. For instance, studies on thiophene-based guanylhydrazones revealed that compounds with two guanidine moieties generally displayed higher antifungal potency. nih.gov Similarly, for some phenyl guanidinium salts, the position of the guanidine group on the phenyl ring was found to be important for activity against Candida species. nih.gov

Future research perspectives include the design and synthesis of novel guanidine derivatives with improved potency and selectivity. nih.gov Newly synthesized compounds, such as spermidine (B129725) tri-substituted with guanidine moieties, have shown promising activity against fungi on the WHO Priority Pathogens List, including Cryptococcus neoformans and Paracoccidioides brasiliensis, with a high selective index. nih.gov The exploration of these scaffolds continues to be a promising avenue for the development of new and effective antifungal agents. nih.govresearchgate.net

Enzyme Inhibition Profiles of 2-(7-Aminoheptyl)guanidine and Alkyl Guanidine Scaffolds

The guanidino group, a key feature of 2-(7-aminoheptyl)guanidine, is a prevalent scaffold in a variety of biologically active compounds. researchgate.netnih.gov Its ability to engage in multiple non-covalent interactions, such as hydrogen bonding and electrostatic interactions, makes it a valuable pharmacophore in drug design. researchgate.netnih.gov This section explores the inhibitory activities of guanidine-containing molecules, including analogs of 2-(7-aminoheptyl)guanidine, on several key enzyme systems.

β-Glucocerebrosidase Inhibition by Guanidino Analogs

Guanidino-derivatives of iminosugars have been investigated as inhibitors of β-glucocerebrosidase (GCase), an enzyme implicated in Gaucher disease. acs.orgresearchgate.net Studies on a series of lipidated guanidino and urea (B33335) derivatives of 1,5-dideoxy-1,5-imino-d-xylitol (B10839870) revealed that the guanidino analogs are potent inhibitors of human recombinant β-glucocerebrosidase, with IC50 values in the low nanomolar range. researchgate.net In contrast, the corresponding urea analogs did not show any inhibition of this enzyme. researchgate.net

The length of the alkyl chain attached to the guanidino moiety significantly influences the inhibitory potency against GCase. For instance, an octyl analogue of an orthoester-functionalized N-guanidino derivative of 1,5-dideoxy-1,5-imino-d-xylitol demonstrated potent inhibition with an IC50 of 25 nM at pH 7.0, whereas the butyl analogue was a much weaker inhibitor with an IC50 of 2561 nM. nih.govuu.nl This highlights the critical role of the alkyl substituent in achieving high-affinity binding to the enzyme. nih.gov

Furthermore, bicyclic guanidine derivatives have also been identified as potent GCase inhibitors, with Ki values ranging from 3 to 10 nM. acs.org These findings underscore the potential of the guanidine scaffold in the development of effective GCase inhibitors.

| Compound Class | Specific Analog | Target Enzyme | Inhibitory Potency (IC50/Ki) | Reference |

|---|---|---|---|---|

| Orthoester-functionalized N-guanidino derivatives of 1,5-dideoxy-1,5-imino-d-xylitol | Octyl analogue | Human β-Glucocerebrosidase (GCase) | IC50: 25 nM (at pH 7.0) | nih.govuu.nl |

| Orthoester-functionalized N-guanidino derivatives of 1,5-dideoxy-1,5-imino-d-xylitol | Butyl analogue | Human β-Glucocerebrosidase (GCase) | IC50: 2561 nM (at pH 7.0) | nih.gov |

| Bicyclic guanidine derivatives | - | β-Glucocerebrosidase (GCase) | Ki: 3-10 nM | acs.org |

Inhibition of Nitric Oxide Synthase Isoforms

The guanidine moiety is also a key structural feature in inhibitors of nitric oxide synthase (NOS) isoforms. nih.govnih.gov Certain aminoalkylisothioureas, which can undergo intramolecular rearrangement to form mercaptoalkylguanidines, have shown potent and selective inhibition of the inducible NOS (iNOS) isoform. nih.gov For example, aminoethylisothiourea (AETU) and aminopropylisothiourea (APTU) potently inhibit nitrite (B80452) formation in a model of iNOS activity, with EC50 values ranging from 6 to 30 μM. nih.gov This inhibitory effect is competitive with the NOS substrate, L-arginine. nih.gov

The selectivity of these compounds for iNOS over the endothelial (eNOS) and brain (bNOS) isoforms is a significant finding, as isoform-selective inhibition is a key goal in the therapeutic targeting of NOS. nih.govnih.gov The conversion of aminoalkylisothioureas to the corresponding mercaptoalkylguanidines appears to be crucial for their potent inhibitory activity. nih.gov

While N5-(1-Iminoethyl)-L-ornithine (L-NIO), an amidine-containing molecule, is a known inactivator of iNOS, analogues with bulkier alkyl groups show decreased inhibitory potency. nih.gov This suggests that the size of the substituent on the amidine or guanidine group plays a role in the interaction with the enzyme's active site. nih.gov

Other Enzyme Systems as Potential Targets for Guanidine Compounds

The versatile nature of the guanidine group allows it to interact with a wide range of biological targets, including various enzyme systems. researchgate.netnih.govresearchgate.net Guanidine-containing compounds have been explored as inhibitors for several other enzymes, including:

Tryptase: Peptidic inhibitors and diketopiperazine derivatives containing a guanidine functional group have been investigated as tryptase inhibitors. sci-hub.se

β-Secretase (BACE1): Guanidine-containing compounds have been designed as inhibitors of β-secretase, an enzyme involved in the pathogenesis of Alzheimer's disease. sci-hub.se

Na+/H+ Exchanger (NHE): Guanidine derivatives have been developed as inhibitors of the Na+/H+ exchanger, with potential applications in cardiovascular diseases. nih.govsci-hub.se

Dimethylarginine Dimethylaminohydrolase (DDAH): Arginine mimetics with a guanidine group have been designed as selective inhibitors of DDAH, an enzyme that regulates nitric oxide production. sci-hub.se

Cytochrome P450 (CYP) Isoforms: Some guanidine derivatives have shown the potential to interact with CYP isoforms such as CYP2C19, CYP2D6, and CYP3A4, suggesting they may act as inhibitors or substrates for these metabolic enzymes. nih.gov

The broad spectrum of enzymatic targets for guanidine compounds highlights the importance of this chemical scaffold in medicinal chemistry and drug discovery. researchgate.netnih.govresearchgate.net

Receptor and Ion Channel Modulation by 2-(7-Aminoheptyl)guanidine and Alkyl Guanidine Scaffolds

In addition to enzyme inhibition, guanidine-containing compounds, including those with alkyl chains similar to 2-(7-aminoheptyl)guanidine, have been shown to modulate the activity of various receptors and ion channels.

Investigation of GABA-A Receptor Interactions (e.g., ρ1 receptor)

Guanidine compounds have been shown to modulate the function of γ-aminobutyric acid type A (GABA-A) receptors. nih.gov For example, the diuretic amiloride (B1667095) and the related compound 2-guanidine-4-methylquinazoline (GMQ) have been found to interact with the homomeric GABA-A ρ1 receptor. nih.gov

Amiloride acts as a positive allosteric modulator of the human GABA-A ρ1 receptor, potentiating the GABA-mediated current. nih.gov In contrast, GMQ acts as an antagonist, inhibiting the GABA-mediated response in a concentration-dependent manner. nih.gov These findings suggest that guanidine-containing molecules can have distinct modulatory effects on GABA-A receptor function.

The site of action for these guanidine compounds on the GABA-A ρ1 receptor is believed to be within the receptor's intersubunit site, a common location for allosteric modulators of Cys-loop receptors. nih.gov This highlights the potential for designing novel GABA-A ρ1 receptor modulators based on the guanidine scaffold.

Muscarinic Receptor Antagonism

Alkylguanidines have been shown to interact with muscarinic acetylcholine (B1216132) receptors (mAcChR). nih.gov Studies on the membrane-bound mAcChR from porcine atria demonstrated that alkylguanidines with alkyl chain lengths from one to ten carbons competitively displace the binding of the antagonist L-[3H]quinuclidinyl benzilate (L-[3H]QNB). nih.gov The binding affinity of these alkylguanidines increases with the length of the alkyl chain. nih.gov

Interestingly, simple structural modifications of histamine (B1213489) H3 receptor antagonists containing a guanidine moiety have led to the discovery of potent muscarinic M2 and M4 receptor antagonists. nih.govacs.orgresearchgate.net For instance, replacing a flexible seven-carbon alkyl chain with a more rigid 1,4-cyclohexylene or p-phenylene group in a guanidine derivative significantly increased its affinity for muscarinic receptors. nih.gov One such compound, ADS10227, exhibited high affinity for the human M2 and M4 receptors with Ki values of 2.8 nM and 5.1 nM, respectively. nih.govacs.orgresearchgate.net

This research demonstrates that the guanidine scaffold can be a key element in the design of potent and selective muscarinic receptor antagonists. nih.govacs.orgresearchgate.net

| Compound | Receptor Subtype | Activity | Affinity (Ki) | Reference |

|---|---|---|---|---|

| ADS1017 | hM2R | Antagonist | 37 nM | nih.gov |

| ADS1017 | hM4R | Antagonist | 68 nM | nih.gov |

| ADS10227 | hM2R | Antagonist | 2.8 nM | nih.govacs.orgresearchgate.net |

| ADS10227 | hM4R | Antagonist | 5.1 nM | nih.govacs.orgresearchgate.net |

Neuropeptide Receptor Modulation

The guanidino group is a critical pharmacophore for the interaction with various receptors, including neuropeptide receptors. Structure-activity relationship (SAR) studies have highlighted the importance of this moiety for high-affinity binding. Research on the Neuropeptide FF (NPFF) receptor system, which is implicated in pain modulation and opioid system regulation, has demonstrated that the guanidine functionality is optimal for strong binding affinity at both NPFF1 and NPFF2 receptor subtypes. sciety.org

While the guanidine group is a key feature for potent receptor interaction, modifications and substitutions can be tolerated. For instance, the replacement of the guanidine group with a piperidine (B6355638) ring in some analogues still resulted in robust binding affinity at both NPFF receptor subtypes, with Ki values below 300 nM. sciety.org This indicates that while the guanidinium moiety is highly favorable, other structural features can also contribute significantly to receptor binding. The positively charged nature of the guanidinium group allows it to interact with negatively charged residues within the receptor's binding pocket, a common feature in the binding of endogenous ligands.

Preclinical Investigations of Other Bioactive Properties (in vitro, non-human models)

Antidiabetic Research Contexts

Guanidine and its derivatives have a long history in antidiabetic research, with metformin, a biguanide, being a cornerstone in the management of type 2 diabetes. The hypoglycemic potential of smaller alkyl guanidine scaffolds is an area of active investigation. One of the key mechanisms explored is the inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase, which play a crucial role in postprandial hyperglycemia.

In vitro studies have demonstrated the potential of synthetic guanidine compounds to inhibit these enzymes. For instance, certain novel guanidine derivatives have been shown to exhibit significant inhibitory activity against α-amylase and α-glucosidase.

Table 1: In Vitro Antidiabetic Activity of Representative Guanidine Derivatives

| Compound | Target Enzyme | IC50 (µg/mL) | Standard (Acarbose) IC50 (µg/mL) |

|---|---|---|---|

| MG-12 | α-amylase | 23.10 | 20.12 |

| MG-10 | α-glucosidase | 27.32 | 20.12 |

Data from a study on synthetic guanidine derivatives, highlighting their potential as enzyme inhibitors. researchgate.net

These findings suggest that alkyl guanidine scaffolds could contribute to glycemic control by delaying carbohydrate digestion and glucose absorption. The mechanism is believed to involve the interaction of the protonated guanidinium group with key amino acid residues in the active site of these enzymes.

Anticancer Research Contexts

The anticancer potential of guanidine-containing compounds is a significant area of preclinical research. Various synthetic and natural guanidine derivatives have demonstrated cytotoxicity against a range of human cancer cell lines. The proposed mechanisms of action are diverse and include the induction of apoptosis, cell cycle arrest, and disruption of cell membrane integrity.

The length and nature of the alkyl chain in alkyl guanidines can influence their anticancer efficacy. For example, guanidinium-functionalized amphiphilic random copolymers incorporating a hexyl moiety have shown enhanced anticancer activity. nih.gov Studies on hybrid compounds containing a chalcone (B49325) skeleton and a guanidine group have also revealed potent cytotoxic effects against several human leukemia cell lines.

Table 2: In Vitro Cytotoxicity of Representative Guanidine Derivatives Against Human Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|---|

| 6f | U-937 | Histiocytic Lymphoma | 1.6 ± 0.6 |

| 6f | HL-60 | Promyelocytic Leukemia | 1.5 ± 0.2 |

| 6f | MOLT-3 | T-cell Acute Lymphoblastic Leukemia | 2.5 ± 0.3 |

| 6f | NALM-6 | B-cell Precursor Leukemia | 4.5 ± 0.5 |

| 6f | SK-MEL-1 | Melanoma | 3.2 ± 0.4 |

IC50 values for a synthetic guanidine derivative containing a N-tosyl group and a N-methylpiperazine moiety. nih.gov

Mechanistic studies have shown that these compounds can induce apoptosis through the activation of initiator caspases like caspase-9 and executioner caspases like caspase-3, often associated with the release of cytochrome c from the mitochondria. nih.gov Furthermore, some guanidine derivatives have been shown to be effective against cancer cells that overexpress the anti-apoptotic protein Bcl-2, suggesting they may overcome certain forms of drug resistance. nih.gov

Anti-inflammatory Research Contexts

Guanidine-containing compounds have been investigated for their anti-inflammatory properties. Inflammation is a complex biological response involving the production of various mediators, including prostaglandins (B1171923) and leukotrienes. The inhibition of enzymes involved in the synthesis of these pro-inflammatory molecules is a key strategy for anti-inflammatory drug development.

Guanabenz (B1672423), a guanidine derivative, has been shown to inhibit the synthesis of leukotriene C4 (LTC4) and prostaglandin (B15479496) E2 (PGE2) in zymosan-stimulated macrophages. nih.gov This inhibition of 5-lipoxygenase and cyclooxygenase pathways contributes to its anti-inflammatory effects.

Table 3: In Vitro Anti-inflammatory Activity of Guanabenz

| Inflammatory Mediator | IC50 (µM) |

|---|---|

| LTC4 Synthesis | 13 |

| PGE2 Synthesis | 10.9 |

Data from a study on the effect of guanabenz on zymosan-induced synthesis of LTC4 and PGE2 in inflammatory cells. nih.gov

The mechanism of action for the anti-inflammatory effects of some guanidine compounds is also linked to the inhibition of nitric oxide synthase (NOS). Overproduction of nitric oxide (NO) is a hallmark of many inflammatory conditions. By inhibiting iNOS, these compounds can reduce the excessive NO production and its downstream inflammatory consequences.

Antiparasitic Research Contexts

Guanidine scaffolds are found in a number of natural and synthetic compounds with promising activity against various parasites, including protozoa such as Leishmania and Trypanosoma. The development of new antiparasitic agents is a global health priority due to the emergence of drug resistance.

Several studies have demonstrated the in vitro efficacy of guanidine derivatives against different forms of parasites. For instance, certain synthetic guanidines have shown significant activity against both the promastigote and amastigote forms of Leishmania infantum, the causative agent of visceral leishmaniasis.

Table 4: In Vitro Antileishmanial Activity of Representative Guanidine Derivatives

| Compound | Parasite Form | IC50 (µM) |

|---|---|---|

| LQOFG-2 | L. infantum Promastigotes | 12.7 |

| LQOFG-6 | L. infantum Promastigotes | 24.4 |

| LQOFG-7 | L. infantum Promastigotes | 23.6 |

| LQOFG-2 | L. infantum Axenic Amastigotes | 26.1 |

| LQOFG-6 | L. infantum Axenic Amastigotes | 21.1 |

| LQOFG-7 | L. infantum Axenic Amastigotes | 18.6 |

Data from a study evaluating the cytotoxic effects of guanidine-bearing compounds on Leishmania infantum. nih.govmdpi.com

The mechanism of antiparasitic action for some guanidine compounds involves the induction of apoptosis in the parasites. nih.gov Furthermore, some derivatives have been shown to increase the production of nitrite in host immune cells, suggesting a potential immunomodulatory role in parasite clearance. nih.gov In the context of trypanosomiasis, other guanidine derivatives have displayed significant trypanocidal activity against Trypanosoma cruzi, the parasite responsible for Chagas disease, with IC50 values in the low micromolar range. researchgate.net

Computational and Theoretical Studies on Alkyl Guanidine Systems

Quantum Chemical Calculations for Electronic and Structural Analysis

Quantum chemical calculations are fundamental to predicting the intrinsic properties of molecules. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular geometry, and energy, which in turn dictate the molecule's reactivity, stability, and physicochemical properties.

The reactivity and stability of alkyl guanidines are largely governed by the electronic nature of the guanidine (B92328) group. This group features a central carbon atom bonded to three nitrogen atoms, creating a system with significant electron delocalization. nih.gov This Y-shaped delocalization of six π-electrons across the CN₃ moiety contributes to the high stability of the guanidine group, similar to aromatic systems. ineosopen.org

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to study the stability of different tautomers and conformers of guanidine derivatives. nih.gov These calculations can predict the relative energies of various forms of the molecule, indicating which are most likely to exist under specific conditions. For instance, DFT studies on guanidinium (B1211019) salts have been used to investigate reaction mechanisms, such as the aza-Michael addition, by analyzing the relative stabilities of different tautomers formed during the reaction. nih.gov The initial nucleophilic addition is often identified as the most energetically demanding step in such reactions. nih.gov

Furthermore, computational studies have explored the decomposition pathways of guanidine-containing compounds. Calculations on guanidine have identified both monomolecular and bimolecular decomposition routes, determining the energy barriers for these processes. jes.or.jp Such studies are crucial for understanding the chemical stability and potential degradation mechanisms of compounds like 2-(7-Aminoheptyl)guanidine.

Table 1: Theoretical Decomposition Reactions of Guanidine This table is interactive. Click on the headers to sort.

| Reaction Type | Equation | Calculated Free-Energy Barrier (kJ/mol) |

|---|---|---|

| Monomolecular | CN₃H₅ → HNCNH + NH₃ | 156.6 jes.or.jp |

| Cation-Neutral Bimolecular | CN₃H₆⁺ + CN₃H₅ → Dimer Cation → ... | 106.0 jes.or.jp |

Data derived from quantum chemical calculations at the CBS-QB3//ωB97X-D/6-311++G(d,p)/SCRF=(solvent=water) level of theory. jes.or.jp

The guanidine group is one of the strongest organic bases, a property attributable to the exceptional stability of its protonated form, the guanidinium cation. rsc.org Upon protonation, the positive charge is delocalized through resonance across all three nitrogen atoms, which significantly stabilizes the conjugate acid and results in a high pKa value (the pKaH of guanidine is 13.6 in water). rsc.org

Quantum chemical calculations are instrumental in modeling the basicity and protonation states of guanidine derivatives. The protonation state is critical as it influences key pharmacokinetic properties like solubility, membrane permeability, and the ability to bind to biological targets. rsc.org Ab initio calculations can be used to predict pKa values. For example, a strong correlation has been found between experimentally measured pKa values and C=N bond lengths calculated for the neutral guanidine base form using methods like B3LYP/6-311G(d,p). acs.org

Computational models show that protonation occurs on the sp²-hybridized imino (=NH) nitrogen. stackexchange.com While it might be kinetically favored to protonate one of the amino (-NH₂) nitrogens, the product formed by protonating the imino nitrogen is thermodynamically far more stable due to the resulting resonance stabilization of the guanidinium cation. stackexchange.com The lone pairs of the amino nitrogens are involved in the π system, making them less available for protonation. stackexchange.com The electronic effects of substituents on the guanidine core can further modulate basicity, a phenomenon that can be quantitatively studied through computational approaches. nih.gov

Molecular Modeling and Docking Simulations

Molecular modeling and docking are computational techniques used to predict how a molecule (ligand) binds to a receptor or enzyme (target). These methods are vital in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

Molecular docking simulations predict the preferred orientation of a ligand when bound to a target, forming a stable complex. nih.govnih.gov For guanidine-containing compounds like 2-(7-Aminoheptyl)guanidine, the positively charged guanidinium group is a key feature for interaction with biological targets. At physiological pH, this group is protonated and can form strong electrostatic interactions and hydrogen bonds with negatively charged residues, such as aspartate and glutamate, in the binding pockets of proteins. nih.govresearchgate.net

Molecular dynamics (MD) simulations can further refine docking results by examining the dynamic behavior of the ligand-target complex over time in a simulated physiological environment. researchgate.netmdpi.com MD simulations have been used to study the interactions of guanidine with proteins, showing that it primarily interacts with negatively charged regions on the protein surface. nih.govresearchgate.net These interactions can involve a combination of competitive binding at active sites, charge neutralization, and, in some cases, an increase in hydrophobic interactions. researchgate.net The alkyl chain of 2-(7-Aminoheptyl)guanidine would contribute to these hydrophobic interactions.

Table 2: Common Interactions of the Guanidinium Group in Protein Binding This table is interactive. Click on the headers to sort.

| Interaction Type | Description | Key Protein Residues |

|---|---|---|

| Salt Bridge | Strong electrostatic attraction between the positive guanidinium and a negative charge. | Aspartate (Asp), Glutamate (Glu) |

| Hydrogen Bonding | Formation of hydrogen bonds between N-H donors of the guanidinium and oxygen acceptors. | Aspartate (Asp), Glutamate (Glu), Serine (Ser), Threonine (Thr), Tyrosine (Tyr), Carbonyl backbones |

| Cation-π | Electrostatic interaction between the guanidinium cation and the electron-rich face of an aromatic ring. | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) |

Computational methods are essential for elucidating structure-activity relationships (SAR), which describe how the chemical structure of a compound influences its biological activity. nih.gov By comparing the calculated properties and binding modes of a series of related compounds, researchers can identify the structural features that are crucial for activity. nih.govmdpi.com

For alkyl guanidines, SAR studies often focus on the interplay between the guanidine head group and the alkyl chain. The terminal guanidine group is frequently found to be vital for antibacterial and antifungal activities. nih.govmdpi.com Computational analyses can help rationalize these findings. For example, docking studies might show that the guanidinium group must be positioned correctly to interact with specific residues in a target enzyme, while the length and character of the alkyl chain influence binding affinity through hydrophobic interactions and may affect properties like membrane permeability. researchgate.net By systematically modifying the structure of 2-(7-Aminoheptyl)guanidine in silico—for instance, by changing the length of the heptyl chain—and predicting the resulting change in binding affinity, computational models can guide the synthesis of more potent derivatives. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a set of compounds and their biological activities. nih.gov A QSAR model is a mathematical equation that relates numerical descriptors of a molecule's structure (e.g., electronic, steric, and lipophilic properties) to its activity. nih.govmdpi.com

For guanidine derivatives, QSAR models have been developed to predict various biological activities. nih.govresearchgate.net The process involves:

Data Set Assembly: A series of guanidine compounds with known biological activities (e.g., IC₅₀ values) is collected.

Descriptor Calculation: For each molecule, a range of molecular descriptors is calculated. These can include constitutional, topological, geometric, and quantum-chemical parameters.

Model Development: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical model that correlates a subset of the descriptors with the observed activity. frontiersin.org

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure it is robust and not due to a chance correlation. frontiersin.org

QSAR analyses of guanidine derivatives have shown that cytotoxicity and antiviral activity can correlate well with electronic and lipophilic parameters. nih.gov Such models can serve as valuable guidelines for the further structural modification of compounds like 2-(7-Aminoheptyl)guanidine to optimize a desired activity while minimizing undesired effects. nih.gov For instance, a 3D-QSAR model developed for tricyclic guanidine analogues as anti-malarial agents showed a strong predictive correlation (r² = 0.91), indicating that the model could be used to design new, more potent inhibitors. frontiersin.org

Development of Predictive Models for Biological Activity

The development of predictive models for the biological activity of molecules is a key challenge in drug discovery. h1.co In recent years, computational models, particularly those based on machine learning, have become instrumental in forecasting the biological profiles of chemical compounds. technologynetworks.com For alkyl guanidine systems, these models integrate vast amounts of experimental data to predict how a novel derivative might behave in a biological system.

These predictive tools are often built using deep machine-learning algorithms that can complete and predict bioactivity profiles across various domains, from chemical properties to clinical effects. technologynetworks.com By analyzing the chemical structures of known active and inactive guanidine derivatives, these models can identify patterns and relationships that are not immediately obvious. For instance, a model could be trained on a dataset of guanidine-based compounds tested for antibacterial activity. The algorithm would learn the structural features that correlate with high potency, allowing it to predict the activity of new, untested molecules. This approach helps in prioritizing the synthesis of the most promising candidates, thereby accelerating the drug discovery process. technologynetworks.com

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of this field. For guanidine derivatives, QSAR studies can quantitatively link the structural properties of the molecules to their biological activities. These models are developed by calculating a range of molecular descriptors for a series of compounds and then using statistical methods to find a correlation with their measured biological effects.

Identification of Key Molecular Descriptors Influencing Activity

The biological activity of alkyl guanidines is governed by specific molecular features, known as descriptors. Computational studies, such as Density Functional Theory (DFT) calculations and molecular docking simulations, are crucial for identifying these key descriptors. rsc.orgnih.gov The guanidinium group itself is a critical feature, as its ability to be protonated at physiological pH allows it to form strong hydrogen bonds and electrostatic interactions with biological targets like DNA, RNA, and proteins. nih.govresearchgate.net

Molecular docking studies have shown that guanidine derivatives can bind effectively within the minor groove of DNA. nih.govresearchgate.net The binding energy, a key descriptor calculated in these simulations, indicates the stability of the compound-DNA complex. For a series of novel guanidine derivatives, docking scores were found to be in the range of -7.2 to -8.9 kcal/mol, suggesting stable binding. nih.gov

DFT calculations provide insights into the electronic properties of the molecules, which are mechanistically linked to their molecular recognition capabilities. nih.gov Key electronic descriptors include the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and the HOMO-LUMO energy gap (ΔE). nih.gov Studies have shown that EHOMO and ΔE are strong electronic predictors of DNA binding affinity. nih.gov The presence of specific substituents, such as halogens, can positively contribute to π-related interactions, further enhancing binding. nih.gov

| Molecular Descriptor | Significance in Biological Activity | Typical Computational Method |

|---|---|---|

| Binding Energy | Indicates the stability of the ligand-target complex; lower values suggest stronger binding. | Molecular Docking |

| EHOMO (Highest Occupied Molecular Orbital Energy) | Relates to the electron-donating ability of the molecule; a strong predictor of DNA binding. nih.gov | Density Functional Theory (DFT) |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Relates to the electron-accepting ability of the molecule. | Density Functional Theory (DFT) |

| ΔE (HOMO-LUMO Energy Gap) | Indicates the chemical reactivity and stability of the molecule; correlates with DNA binding affinity. nih.gov | Density Functional Theory (DFT) |

| Hydrogen Bonding Capacity | Crucial for interaction with biological targets like DNA and proteins. nih.gov | Molecular Docking / Molecular Dynamics |

| Hydrophobicity | Influences interactions within the binding site and affects pharmacokinetic properties. nih.gov | Molecular Docking / QSAR |

Mechanistic Studies of Chemical Reactions Involving Guanidine Catalysts

Guanidines are not only biologically active but also serve as versatile catalysts in organic synthesis. Mechanistic studies, combining kinetics and computational calculations, have been essential in understanding how they facilitate chemical reactions. Guanidines are recognized as strong organic bases, but their catalytic activity extends beyond simple proton abstraction. rsc.orgdocumentsdelivered.com

They can function in several ways:

Nucleophilic Catalysts : Certain guanidines, such as TMG, TBD, and MTBD, can act as nucleophiles to initiate a reaction. rsc.orgdocumentsdelivered.com

Brønsted Base Catalysts : In their most common role, guanidines act as strong bases to deprotonate a substrate, thereby increasing its nucleophilicity. Chiral bicyclic guanidines are particularly effective as Brønsted base catalysts in enantioselective reactions. acs.org

Hydrogen-Bonding Catalysts : The conjugate acid of a guanidine, the guanidinium ion, can act as a hydrogen-bond donor. This allows for the activation of an electrophile, and in some cases, the catalyst can exhibit bifunctionality by activating both the nucleophile (as a base) and the electrophile (as its conjugate acid) simultaneously. rsc.org

Another area of study is the thermal guanidine metathesis (TGM) reaction, a reversible process that involves the exchange of substituents on the guanidine nitrogen atoms. wwu.edursc.org Mechanistic studies, supported by the direct observation of a carbodiimide (B86325) intermediate, indicate that this reaction proceeds through a dissociative mechanism. wwu.edursc.org The rate and equilibrium of the TGM reaction are significantly influenced by steric hindrance around the guanidine core and the nature of the substituents (alkyl vs. aryl). wwu.edursc.org

| Catalytic Mode | Mechanism of Action | Example Reaction Type |

|---|---|---|

| Brønsted Base | Deprotonation of a pronucleophile to generate a more reactive species. | Enantioselective Michael Additions acs.org |

| Nucleophilic Catalyst | Directly attacks an electrophile to form a reactive intermediate. | Acyl transfer reactions |

| Bifunctional (H-Bonding) | The guanidine acts as a base while its guanidinium conjugate acid activates an electrophile via hydrogen bonding. rsc.org | Asymmetric synthesis acs.org |

| Dissociative (Metathesis) | Reversible dissociation into a carbodiimide and an amine, allowing for substituent exchange. wwu.edursc.org | Thermal Guanidine Metathesis (TGM) wwu.edursc.org |

Naturally Occurring Guanidine Derivatives and Biomimetic Research

Isolation and Identification of Guanidine (B92328) Natural Products

Guanidine-containing natural products are found in a wide array of organisms, from marine invertebrates to terrestrial plants and microorganisms. The isolation and structural elucidation of these compounds have unveiled a remarkable diversity of chemical architectures.

The marine environment is a particularly rich reservoir of guanidine-containing natural products, with marine sponges being the most prolific source. mdpi.com These organisms produce a vast number of guanidine alkaloids with complex and diverse structures, ranging from simple acyclic molecules to intricate polycyclic systems. mdpi.com Genera such as Monanchora, Crambe, Batzella, and Ptilocaulis are well-known for producing these unique metabolites. nih.gov

The batzelladine alkaloids, for instance, are a prominent class of guanidine derivatives isolated from sponges like Monanchora arbuscula and Batzella sp. nih.govbangor.ac.ukacs.org These compounds often feature a tricyclic guanidine core connected to other guanidine fragments. nih.gov Other notable examples include the ptilocaulins and mirabilins, which are tricyclic alkaloids, and monanchocidin, a complex pentacyclic guanidine derivative isolated from the sponge Monanchora pulchra. mdpi.com The structural diversity of these compounds has made them a focal point for biodiscovery and chemical synthesis.

| Compound Class | Example Compound | Marine Source (Genus) | Structural Feature |

|---|---|---|---|

| Batzelladines | Batzelladine F, Batzelladine L | Monanchora, Batzella | Tricyclic guanidine core nih.govacs.org |

| Ptilocaulins/Mirabilins | Ptilomycalin A | Ptilocaulis | Tricyclic alkaloid ineosopen.org |

| Pentacyclic Alkaloids | Monanchocidin | Monanchora | Complex pentacyclic system mdpi.com |

| Pyrrole-imidazole Alkaloids | Ageliferin | Agelas | Contains pyrrole (B145914) and imidazole (B134444) rings scienceopen.com |

While marine environments are a major source, terrestrial organisms also produce a variety of guanidine-containing compounds. rsc.org These are found in plants, microorganisms, and animals. scienceopen.comacs.org For example, several guanidine derivatives have been isolated from plants in the Leguminosae family. ineosopen.org The prenylated guanidines, isolated from Pterogyne nitens, are another example of plant-derived guanidine alkaloids. scienceopen.com

Microorganisms, particularly from the genus Streptomyces, are also known to produce guanidine compounds. ineosopen.orgscienceopen.com Additionally, the simple guanidine molecule itself can be found in various plants and animals, such as in turnip juice and earthworms. acs.org

| Compound Class/Name | Terrestrial Source | Source Type |

|---|---|---|

| Prenylated Guanidines | Pterogyne nitens | Plant (Leguminosae) scienceopen.com |

| 2-[2-amino-2-imidazolin-4-yl]acetic acid | Streptomyces fungicidus | Microorganism ineosopen.org |

| Guanidine | Turnip juice, Rice hulls | Plant acs.org |

| Guanidine | Earthworms, Mussels | Animal acs.org |

Biosynthetic Pathways of Natural Guanidines

The biosynthesis of guanidine-containing natural products often involves intricate enzymatic pathways. nih.gov Recent research, particularly in cyanobacteria, has begun to unravel the complex machinery responsible for installing and modifying the guanidine moiety. oup.comnih.gov These enzymatic transformations include processes like cyclization, N-prenylation, and the formation of tricyclic systems, which represent unique biosynthetic strategies. nih.govoup.com

A common precursor for the guanidine group in many natural products is the amino acid L-arginine. For example, the biosynthesis of guanitoxin in the cyanobacterium Sphaerospermopsis torques-reginae starts with the hydroxylation of L-arginine by a nonheme iron enzyme, GntB. oup.com This is followed by a crucial C-N bond-forming cyclization step catalyzed by the enzyme GntC to create a key cyclic intermediate. oup.com

In another example, the biosynthesis of cylindrospermopsin (B110882) (CYN), the initial step is catalyzed by CyrA, an L-arginine:glycine (B1666218) amidinotransferase. This enzyme transfers a guanidine unit from L-arginine to a glycine precursor, forming guanidinoacetate, which then enters the subsequent polyketide extension and cyclization steps. nih.gov These pathways highlight the diverse enzymatic tools that nature employs to construct complex guanidine-containing molecules from simple building blocks.

Design and Synthesis of Bio-Inspired Alkyl Guanidine Analogs

The structural diversity and potent biological activities of natural guanidine compounds have inspired chemists to design and synthesize novel analogs. This biomimetic approach aims to create molecules with improved properties by mimicking the key structural features of the natural products. The synthesis of linear and cyclic alkyl guanidine derivatives is an active area of research. nih.gov

A general strategy for synthesizing simple alkyl guanidine compounds, such as the monomer that can be used to build oligomers, often starts with a diamine precursor. For instance, a synthetic route can begin with the guanylation of a diamine like 1,8-diaminooctane (B148097) using a guanylating agent such as 1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea. nih.govresearchgate.net This initial step selectively adds a protected guanidine group to one of the amino functions.

The remaining amino group can then be further modified. For example, it can be reacted with a molecule containing a reactive group and a protected functional group (like an azide). nih.govresearchgate.net Subsequent steps involve the reduction of the azide (B81097) to an amine, followed by a second guanylation reaction. The final step typically involves the removal of protecting groups (like Boc groups) using an acid such as trifluoroacetic acid (TFA) to yield the desired alkyl guanidine analog. nih.govresearchgate.net This modular approach allows for the synthesis of a variety of bio-inspired alkyl guanidines with different chain lengths and functionalities, providing valuable tools for chemical biology and drug discovery.

Advanced Research Avenues and Methodological Considerations for Alkyl Guanidines

Development of Novel Spectroscopic and Analytical Techniques for Complex Guanidine (B92328) Structures

The structural complexity and high basicity of alkyl guanidines necessitate sophisticated analytical methods for their characterization and quantification in various matrices. While traditional techniques provide a solid foundation, ongoing research focuses on developing more sensitive, direct, and high-throughput methods.

Standard chromatographic techniques have been refined for guanidine analysis. A simple and sensitive High-Performance Liquid Chromatography (HPLC) method using a cation-exchange column and UV detection has been developed for the quantitative determination of guanidine in high-salt and protein-rich matrices. nih.gov For pharmaceutical formulations, Ion Chromatography (IC) with suppressed conductivity detection offers a method to determine guanidine concentrations without the need for pre-analysis derivatization. thermofisher.com Gas Chromatography (GC) and other HPLC methods often require derivatization with agents like glyoxal, isovaleroylacetone (IVA), or 9,10-phenanthrenequinone to improve volatility or detectability. thermofisher.com

More advanced techniques are being employed for the structural elucidation of novel, complex guanidine derivatives. Spectroscopic methods are indispensable for characterizing these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR and ¹³C-NMR are fundamental for determining the structure of newly synthesized guanidine derivatives, confirming the attachment of alkyl chains and other functional groups. ekb.eg

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is used to identify the characteristic vibrations of the guanidine group, such as N-H stretching bands, which helps to confirm the functional group's presence in the synthesized molecules. nih.gov

Mass Spectrometry (MS) : Coupled with liquid chromatography (LC-MS), mass spectrometry is crucial for identifying and quantifying guanidine compounds and their oligomers, even when they are part of a complex mixture. researchgate.net

A direct spectroscopic method has been proposed for the determination of methacryloyl guanidine salts in aqueous solutions, which is simple, rapid, and effective for monitoring toxic monomer components during the synthesis of biocidal polymers. researchgate.net The development of such direct methods is a key research goal, as it simplifies quality control and environmental monitoring.

Table 1: Analytical Techniques for Guanidine Compounds

| Technique | Application | Sample Preparation | Key Advantages |

|---|---|---|---|

| HPLC-UV | Quantification in high-salt and protein matrices | Protein removal via centrifugal filters | Simple, sensitive |

| Ion Chromatography (IC) | Assay in pharmaceutical formulations | Dilution | No derivatization required |

| GC/HPLC with Derivatization | Quantification in various samples | Derivatization (e.g., with glyoxal) | Established methods |

| NMR (¹H, ¹³C) | Structural elucidation of new compounds | Dissolution in appropriate solvent | Detailed structural information |

| FTIR | Functional group identification | Standard sample prep (e.g., KBr pellet) | Confirms presence of guanidine moiety |

| LC-MS | Identification of oligomers and mixtures | Dilution and filtration | High sensitivity and specificity |

| Direct UV Spectroscopy | Monitoring of specific guanidine monomers | Dilution in aqueous solution | Rapid, direct measurement |

Strategies for Enhancing Selectivity in Biological Interactions

A significant challenge in the therapeutic application of alkyl guanidines is achieving target selectivity to minimize off-target effects. The compound 2-(7-Aminoheptyl)guanidine, also known as GC7, exemplifies this issue. It is a potent inhibitor of deoxyhypusine (B1670255) synthase (DHS), an enzyme linked to cell proliferation and cancer. adipogen.com However, studies have shown that GC7 acts as a general antiproliferative agent, inhibiting the growth of both tumorigenic and non-transformed cell lines with similar potency, indicating a lack of selectivity. nih.gov This non-selectivity appears related to its interference with the cell cycle, which limits its therapeutic potential. nih.govfrontiersin.org

Current research is focused on rational design and chemical library synthesis to improve the selectivity of alkyl guanidines. Key strategies include:

Structural Modification : Altering the length and branching of the alkyl chains can significantly impact biological activity and selectivity. It is hypothesized that introducing steric hindrance near the guanidine nitrogen atoms can increase stability and modify interactions with biological targets. digitellinc.com

Oligomerization : The serendipitous discovery that oligomers of an alkyl-guanidine compound possessed better biological activity than the pure monomer has opened a new avenue for development. researchgate.netnih.gov Synthesizing and screening symmetric and asymmetric dimers and trimers allows for the exploration of new structural space to identify candidates with improved profiles. acs.org

Privileged Motif Screening : The guanidinium (B1211019) group is considered a privileged motif that can enhance uptake in bacteria and strengthen interactions with protein targets through hydrogen bonds. nih.gov Screening focused libraries of alkyl guanidinium compounds under conditions that mimic a host infection environment can lead to the discovery of hits with novel modes of action and better selectivity. acs.org

Cyclization and Rigidification : Creating cyclic guanidine structures or incorporating the guanidine into a more rigid molecular scaffold can reduce conformational flexibility. This pre-organization can lead to higher binding affinity and selectivity for the intended biological target.

These strategies aim to fine-tune the physicochemical properties of the molecules to favor interaction with a specific enzyme or receptor over others, thereby enhancing the therapeutic window.

Interdisciplinary Research Approaches (e.g., Chemical Biology, Supramolecular Chemistry)

The unique properties of the guanidinium group make it an ideal functional moiety for exploration in interdisciplinary fields like chemical biology and supramolecular chemistry.

Chemical Biology : In chemical biology, the guanidinium function is exploited for its ability to interact with biological systems. The positive charge at physiological pH and its capacity for multiple hydrogen bonds facilitate interactions with negatively charged biomolecules like phosphates in DNA and RNA, and carboxylate residues in proteins. sci-hub.se This has led to several applications:

Cellular Uptake : The introduction of guanidinium groups into molecules is a known strategy to enhance their permeation through cell membranes, overcoming a major barrier for drug delivery. nih.gov

Target Binding : The guanidinium motif is crucial not only for uptake but also for binding to biological targets. Its replacement with a primary amine can lead to a significant drop in biological activity, highlighting its specific role in molecular recognition. nih.gov

DNA/RNA Interaction : Novel guanidino-aryl derivatives have been synthesized to investigate their binding to DNA, RNA, and G-quadruplex structures, with potential applications as anticancer agents that target nucleic acids. mdpi.comrsc.org

Supramolecular Chemistry : The guanidinium cation is a powerful building block in supramolecular chemistry due to its planar geometry and ability to form multiple, strong, charge-assisted hydrogen bonds. researchgate.net This allows for the self-assembly of complex, ordered structures:

Anion Recognition : The guanidinium group is an effective motif for recognizing and binding various anions.

Hydrogen-Bonded Networks : Guanidinium salts, particularly with nitrate, can self-assemble into recurring supramolecular motifs like linear chains, zig-zag chains, and double chains, making them tunable building blocks for crystal engineering. researchgate.net

Host-Guest Systems : Guanidinium cations have been used as guest molecules within porous, nanosized spherical polyoxomolybdate capsules, demonstrating their role in constructing complex host-guest systems. wikipedia.org

Functional Materials : Hyperbranched polymers modified with guanidinium salts can form supramolecular networks through hydrogen bonding, leading to materials with improved viscoelastic properties. nih.gov

These interdisciplinary approaches leverage the fundamental chemical properties of the guanidinium group to create novel tools for biology and new functional materials.

Future Research Directions in Alkyl Guanidine Chemistry and Biology

The study of alkyl guanidines stands at the intersection of synthesis, analytics, biology, and materials science. Future research is poised to build upon recent advances to unlock new applications and a deeper understanding of these versatile molecules.

High-Selectivity Therapeutics : The primary challenge remains the development of alkyl guanidines with high target selectivity. Future work will likely involve a combination of computational modeling to predict binding interactions and high-throughput synthesis and screening of focused chemical libraries. The goal is to create next-generation compounds, inspired by molecules like 2-(7-Aminoheptyl)guanidine, but with vastly improved selectivity for targets like deoxyhypusine synthase in cancer cells over normal cells.

Advanced Analytical Probes : There is a need for analytical techniques that can monitor guanidine compounds in real-time within biological systems. The development of fluorescent or isotopically labeled alkyl guanidine probes would enable the study of their uptake, distribution, and target engagement at the cellular level.

Novel Antimicrobials : With the rise of antibiotic resistance, alkyl guanidines represent a promising class of antibacterial agents. acs.org Future research will focus on elucidating their unconventional modes of action and optimizing their structures to combat multi-drug-resistant pathogens, while ensuring low toxicity to host cells.

Supramolecular Materials and Catalysis : The predictable self-assembly properties of guanidinium ions will be further exploited to design novel functional materials, such as anion sensors, molecular transporters, and organocatalysts. mdpi.com Exploring the catalytic potential of complex guanidine structures in phosphoryl transfer and other organic reactions is a growing area of interest. jst.go.jpresearchgate.net

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 2-(7-Aminoheptyl)guanidine derivatives?

- Methodological Answer : Synthesis optimization requires multi-step protocols, including protecting group strategies (e.g., tert-butoxycarbonyl groups) and purification via techniques like flash chromatography. For example, intermediates such as αN-tert-butoxycarbonyl-L-arginine can be synthesized under controlled conditions (NaH/THF, ice bath) to ensure high yields . Characterization using HPLC and HRMS is critical to confirm purity and structural integrity at each step .

Q. How can researchers confirm the molecular structure of 2-(7-Aminoheptyl)guanidine derivatives experimentally?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for structural confirmation. For example, intramolecular hydrogen bonding and cation-anion interactions in guanidine salts can be resolved with high precision (R factor = 0.036, data-to-parameter ratio = 14.2) . Complementary techniques like IR spectroscopy and elemental analysis (e.g., C, H, N percentages) are also essential for validation .

Q. What analytical techniques are recommended for determining the basicity (pKa) of guanidine derivatives?

- Methodological Answer : Potentiometric titrations and UV-spectrophotometry (96-well microtitre plate method) provide consistent pKa measurements. These values can be cross-validated with computational methods like AIBLHiCoS, which uses ab initio bond lengths to predict pKa with deviations <0.30 units .

Advanced Research Questions

Q. How do substituents influence the physicochemical properties of 2-(7-Aminoheptyl)guanidine analogs?

- Methodological Answer : Substituent effects on basicity and H-bonding can be quantified via pH-metric/UV-metric data combined with quantum chemical calculations. For instance, aryl substituents on guanidine scaffolds alter charge delocalization, impacting membrane permeability and biological activity. Computational workflows (e.g., density functional theory) are critical for predicting these effects .

Q. What strategies resolve contradictions in experimental vs. computational data for guanidine derivatives?

- Methodological Answer : Discrepancies often arise from solvent effects or protonation states. To address this, perform solvent-dependent pKa measurements and validate computational models (e.g., COSMO-RS solvation corrections). Multi-technique approaches (e.g., X-ray crystallography + NMR) can reconcile structural ambiguities .

Q. How can researchers design guanidine-based compounds for targeted biological applications (e.g., enzyme inhibition)?

- Methodological Answer : Structure-activity relationship (SAR) studies require iterative synthesis and bioassays. For example, introducing adamantyl groups into acylguanidines enhances BACE1 inhibition by optimizing hydrophobic interactions. Computational docking (e.g., AutoDock Vina) and free-energy perturbation (FEP) simulations guide rational design .

Q. What are best practices for documenting experimental protocols to ensure reproducibility?

- Methodological Answer : Follow IUPAC guidelines for reporting synthesis steps, including solvent ratios, reaction times, and purification methods. Use standardized formats for NMR/HRMS data (e.g., δ values in ppm, m/z ratios). Detailed supplementary information with raw spectral data is mandatory for peer review .

Data Analysis & Reporting

Q. How should researchers handle conflicting spectroscopic data during characterization?

- Methodological Answer : Cross-validate using orthogonal techniques. For example, if NMR signals overlap, use HSQC/HMBC experiments to resolve connectivity. Contradictory mass spectrometry results can be addressed via high-resolution measurements (HRMS) or isotopic labeling .

Q. What statistical approaches are suitable for analyzing dose-response relationships in guanidine bioactivity studies?

- Methodological Answer : Nonlinear regression models (e.g., Hill equation) are ideal for dose-response curves. For nanomolar-range studies (e.g., aminoguanidine efficacy), use log-transformed data and ANOVA with post-hoc Tukey tests to assess significance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.